1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Description
1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a benzimidazole moiety linked via a hydroxypropylphenoxy chain. Its design incorporates lipophilic (4-methylphenoxy, fluorophenyl) and hydrophilic (hydroxypropyl) elements, balancing solubility and membrane permeability.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTYXSALUDUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidinone core substituted with a fluorophenyl group and a benzimidazole moiety, which are known to enhance biological activity through various pathways.
Research indicates that compounds similar to this one often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : The presence of the 4-fluorophenyl group suggests potential interactions with various receptors, including serotonin and dopamine receptors.
- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance, a benzimidazole derivative demonstrated significant cytotoxicity against various cancer cell lines, inhibiting cell proliferation through apoptosis induction. The specific IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity against targeted cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar benzimidazole derivatives exhibit broad-spectrum antibacterial and antifungal activities. For example, certain derivatives have shown MIC values as low as 10 µg/mL against resistant bacterial strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds with similar structures. In models of neurotoxicity induced by oxidative stress, such compounds have been shown to enhance cell viability significantly while reducing markers of neuronal damage .
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effect of a closely related compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that this effect was mediated by the induction of apoptosis via the mitochondrial pathway . -
Neuroprotection Against Oxidative Stress :
In an experimental model using SH-SY5Y neuroblastoma cells treated with rotenone, a related compound exhibited protective effects by upregulating antioxidant enzymes and decreasing reactive oxygen species (ROS) levels. This suggests that modifications to the benzimidazole scaffold can enhance neuroprotective properties .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, research demonstrated that it induces apoptosis in breast cancer cells through the activation of specific signaling pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .
Dosage and Administration
Pharmacokinetic studies are ongoing to determine optimal dosing regimens for therapeutic use. Preliminary data suggest that oral administration may be effective, but further research is needed to establish bioavailability and metabolic profiles .
Material Science Applications
In addition to its biological applications, the compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective treatment option .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Neurological Activity: Serotonin Receptor Antagonists
Compound A: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM at 5-HT1F)
- Structural Differences: Replaces pyrrolidin-2-one with a piperidine ring and substitutes benzimidazole with quinoline.
- Functional Impact: Exhibits high specificity for 5-HT1F over 5-HT1A and 5-HT2B (Ki = 343 nM).
- Key Data :
| Parameter | Compound A | Target Compound |
|---|---|---|
| 5-HT1F Ki | 11 nM | Not Reported |
| Selectivity (5-HT1A) | >30-fold | Unknown |
Compound B : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.13 at α1-AR)
- Structural Differences : Features a piperazine-phenyl group instead of benzimidazole-fluorophenyl.
- The absence of benzimidazole may reduce steric hindrance, favoring adrenergic interactions .
Antimicrobial Activity: N-Arylpiperazine Derivatives
Compound C : 1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride
- Structural Differences : Replaces benzimidazole with a piperazine-carbamoyl group.
- Functional Impact: Shows potent activity against Mycobacterium kansasii (comparable to isoniazid).
- Key Data :
| Parameter | Compound C | Target Compound |
|---|---|---|
| Antimicrobial Target | Mycobacteria | Not Reported |
| MIC (M. kansasii) | ~1 µg/mL | Unknown |
Structural Analogues with Modified Substitutions
Compound D : 1-(4-Fluorophenyl)-4-{1-[2-(4-morpholinyl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one
- Structural Differences: Substitutes hydroxypropylphenoxy with a morpholine-ethyl chain.
Compound E : 1-(tert-Butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Structural Differences: Replaces 4-fluorophenyl with tert-butyl and 4-methylphenoxy with o-tolyloxy.
- Functional Impact: The bulky tert-butyl group may enhance metabolic stability, while o-tolyloxy could increase steric hindrance at receptor sites compared to the target’s para-substituted phenoxy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
